5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the molecular formula C₈H₈N₄S₂ and a molecular weight of 224.31 g/mol This compound features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine typically involves the reaction of 3-pyridinylmethyl chloride with 2-amino-1,3,4-thiadiazole-5-thiol under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form disulfides or sulfoxides.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The pyridinylmethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfoxides.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole-5-thiol: A precursor in the synthesis of 5-[(3-Pyridinylmethyl)thio]-1,3,4-thiadiazol-2-amine.
5-(Methylthio)-1,3,4-thiadiazol-2-amine: A similar compound with a methylthio group instead of a pyridinylmethylthio group.
5-(Phenylthio)-1,3,4-thiadiazol-2-amine: A compound with a phenylthio group.
Uniqueness
The presence of the pyridinylmethylthio group in this compound distinguishes it from other similar compounds. This group can enhance the compound’s binding affinity to specific molecular targets, potentially increasing its efficacy in various applications .
Properties
IUPAC Name |
5-(pyridin-3-ylmethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S2/c9-7-11-12-8(14-7)13-5-6-2-1-3-10-4-6/h1-4H,5H2,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNBJOAXBSZSLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NN=C(S2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352074 |
Source
|
Record name | 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118384-65-9 |
Source
|
Record name | 5-{[(Pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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